molecular formula C17H15Cl2N3O3 B12012706 N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide CAS No. 359810-14-3

N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12012706
CAS No.: 359810-14-3
M. Wt: 380.2 g/mol
InChI Key: VGLVGEQZZUMQIR-KEBDBYFISA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, ethoxybenzylidene, and hydrazino groups. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.

    C9H10O2+N2H4H2OC9H10N2O+H2O\text{C}_9\text{H}_{10}\text{O}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{10}\text{N}_2\text{O} + \text{H}_2\text{O} C9​H10​O2​+N2​H4​⋅H2​O→C9​H10​N2​O+H2​O

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. This step is typically conducted in an inert solvent such as dichloromethane at room temperature.

    C9H10N2O+C8H5Cl2NOC17H15Cl2N3O2\text{C}_9\text{H}_{10}\text{N}_2\text{O} + \text{C}_8\text{H}_5\text{Cl}_2\text{N}\text{O} \rightarrow \text{C}_{17}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_2 C9​H10​N2​O+C8​H5​Cl2​NO→C17​H15​Cl2​N3​O2​

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide exerts its effects is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, or DNA, depending on its biological activity.

    Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3,4-Dichlorophenyl)-2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoacetamide: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

359810-14-3

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-2-25-15-6-4-3-5-11(15)10-20-22-17(24)16(23)21-12-7-8-13(18)14(19)9-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

VGLVGEQZZUMQIR-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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